Chenopodium oil
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Overview
Description
. This oil is amber in color and contains several phytochemicals, with ascaridole being the most significant. Ascaridole, a bicyclic monoterpene peroxide, constitutes 60-80% of the oil’s composition . Chenopodium oil is renowned for its potent anthelmintic (anti-parasitic) properties and has been traditionally used to treat intestinal worms .
Mechanism of Action
Target of Action
The primary target of Chenopodium oil, specifically its main bioactive component ascaridole, is the cell membranes of parasites . Ascaridole has substantial anti-intestinal parasite action . It is also known to interact with the mitochondria of receptor plant cells .
Mode of Action
Ascaridole, a bicyclic monoterpene peroxide, works by changing the permeability of parasite cell membranes, which ultimately results in their demise and evacuation from the host . In receptor plant cells, volatile allelochemicals of Chenopodium ambrosioides L. induce mitochondrion-mediated Ca2±dependent and Caspase-dependent apoptosis signaling pathways .
Biochemical Pathways
The application of this compound causes membrane lipid peroxidation, increases mitochondrial H2O2 and MDA contents, decreases mitochondrial membrane potential, releases mitochondrial Cyt c and Ca2+ into the cytoplasm, and increases cytosolic Ca2+ level and expression of the type II Metacaspase gene ZmMCII . These effects are time-dependent and suggest that the oil induces the accumulation of reactive oxygen species (ROS) and triggers mitochondrion-mediated Ca2± and Caspase-dependent apoptosis signaling pathways in receptor plant cells .
Pharmacokinetics
It is known that essential oils and their constituents can penetrate through the skin and enhance the penetration of different drugs from topical formulation into the lower skin layers .
Result of Action
The result of this compound’s action is the effective elimination of parasites from the host due to its anthelmintic properties . In receptor plant cells, the oil induces apoptosis or programmed cell death . Furthermore, it has antispasmodic effects that aid in calming the smooth muscles of the stomach, preventing spasms, and enhancing digestion .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the constituents of essential oils can vary depending on several intrinsic factors, which can influence the plant biosynthetic pathways of some terpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chenopodium oil can be extracted using various methods, including steam distillation and supercritical CO2 extraction . The steam distillation method involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. Supercritical CO2 extraction uses carbon dioxide at high pressure and temperature to extract the oil, resulting in a product with high purity and minimal thermal degradation .
Industrial Production Methods
In industrial settings, the extraction of this compound typically involves large-scale steam distillation. The plant material is placed in a distillation chamber, and steam is introduced to extract the volatile compounds. The steam and oil vapors are then condensed, and the oil is separated from the water. This method is preferred for its efficiency and ability to produce large quantities of oil .
Chemical Reactions Analysis
Types of Reactions
Chenopodium oil undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary component, ascaridole, is highly reactive due to its peroxide group .
Common Reagents and Conditions
Oxidation: Ascaridole can be oxidized using reagents such as hydrogen peroxide or ozone under controlled conditions.
Reduction: Reduction of ascaridole can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving ascaridole often use halogens or other electrophiles under mild conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of ascaridole, which can exhibit different biological activities .
Scientific Research Applications
Chenopodium oil has a wide range of scientific research applications:
Comparison with Similar Compounds
Chenopodium oil is unique due to its high ascaridole content. Similar compounds include:
Eucalyptus oil: Contains eucalyptol, which has antimicrobial properties but lacks the potent anthelmintic activity of ascaridole.
Tea tree oil: Rich in terpinen-4-ol, known for its antimicrobial effects but not as effective against parasites.
Peppermint oil: Contains menthol, which has soothing properties but does not exhibit the same level of biological activity as ascaridole.
This compound stands out for its potent anthelmintic and potential anti-cancer properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
8006-99-3 |
---|---|
Molecular Formula |
N/A |
Molecular Weight |
0 |
Synonyms |
Oil Of American Wormseed; Oil Of Chenopodium |
Origin of Product |
United States |
Q1: What is the primary active component in Chenopodium oil responsible for its anthelmintic activity?
A1: Ascaridole is the primary active constituent in this compound, responsible for its anthelmintic properties. [, , , , ]
Q2: What is the chemical structure of ascaridole?
A2: Ascaridole is an organic compound classified as a bridged peroxide. Its structure consists of a peroxide bridge (–O–O–) bonded to a para-menthane skeleton.
Q3: Can you provide the molecular formula and weight of ascaridole?
A3: Ascaridole has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. [, , , ]
Q4: What other compounds are present in this compound?
A4: Besides ascaridole, this compound comprises a complex mixture of volatile compounds. GC-MS analysis has revealed the presence of other significant constituents, including α-terpinene, p-cymene, and a range of other minor compounds. The specific composition and relative abundance of these compounds can vary depending on factors like geographical origin, plant part used for extraction, and extraction method. [, , ]
Q5: How does ascaridole exert its anthelmintic effect?
A5: While the exact mechanism of action remains to be fully elucidated, research suggests that ascaridole likely targets the nervous system of parasites, leading to paralysis and death. [, , , ]
Q6: What types of parasites is this compound effective against?
A6: Historically, this compound has been used against a range of intestinal parasites, including hookworms (Ancylostoma duodenale and Necator americanus) and roundworms (Ascaris lumbricoides). [, , , ]
Q7: Has this compound shown activity against other diseases?
A7: Research suggests potential for this compound and its components beyond its traditional anthelmintic use. Studies have explored its antifungal activity against plant pathogens like Fusarium solani, Phytophthora spp., and Rhizoctonia solani. [, ] Moreover, investigations into its antitumor properties have shown promising results against various tumor cell lines, including multidrug-resistant ones. []
Q8: Does the method of preparation influence the activity of this compound?
A8: Studies have indicated that the method of preparation can affect the biological activity and safety profile of this compound. For instance, traditional infusions of dried Chenopodium ambrosioides in boiling water, commonly used in Central America, are considered safer than concentrated this compound due to lower ascaridole levels. []
Q9: What are the known toxic effects associated with this compound?
A9: this compound can be toxic, particularly at high doses or with prolonged use. Toxicity often manifests as nausea, vomiting, abdominal pain, and in severe cases, can lead to liver and kidney damage, hearing impairment, and even death. [, , , , , ]
Q10: Are there specific groups more susceptible to this compound toxicity?
A10: Children are particularly vulnerable to this compound toxicity. Careful consideration of dosage and potential risks is crucial when administering this oil to young individuals. []
Q11: How does the toxicity of this compound compare to other anthelmintics?
A11: While this compound was historically a widely used anthelmintic, its relatively narrow therapeutic index and potential for serious side effects led to its replacement by safer alternatives like Mebendazole and Albendazole. []
Q12: What are the current research focuses on this compound?
A12: Current research on this compound includes exploring its potential as a botanical fungicide for protecting stored food commodities from fungal deterioration. [, ]
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